molecular formula C11H11N3O2 B1427710 Methyl 1-cyclopropylbenzotriazole-5-carboxylate CAS No. 887350-84-7

Methyl 1-cyclopropylbenzotriazole-5-carboxylate

Cat. No. B1427710
M. Wt: 217.22 g/mol
InChI Key: UIFVVSTTZRWKFU-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropylbenzotriazole-5-carboxylate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBC belongs to the class of benzotriazole derivatives, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

  • Synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic acids : A study by Pavez et al. (1987) describes the synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic acids, which were obtained by 1,3-dipolar cycloaddition. The process involved the mesoionic form of Δ2-oxazolin-5-ones acting as the 1,3-dipole and the N=O group of nitrosobenzene acting as the dipolarophile. These acids were then converted into their methyl esters for characterization (Pavez, Márquez, Navarrete, Tzichinovsky, & Rodríguez, 1987).

  • Development of Antispermatogenic Agents : Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, including derivatives that showed potent antispermatogenic activity. This research contributes to the development of novel pharmaceutical compounds with potential applications in reproductive health (Corsi & Palazzo, 1976).

  • Applications in Lithium Ion Batteries : Wang et al. (2017) investigated the use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers as conductive binders for silicon nanoparticles in anode electrodes of lithium ion batteries. This research highlights the potential of such compounds in enhancing the performance and stability of lithium ion batteries (Wang, Kuo, Yao, Chang, Yang, Huang, Tsai, & Horie, 2017).

  • Biological Activity in Microbial Growth : Denton et al. (2021) studied the biological activity of a γ-lactone carboxylic acid derived from isoxazoline, finding that it increased the growth of E. coli organisms by about 44%. This research has implications for stem cell research and microbial growth studies (Denton, Urquilla, Merrer, & Sumner, 2021).

  • Biodegradation Potential of Derivatives : Abu-Dalo, O'brien, and Hernandez (2018) conducted microcosm tests on various benzotriazole derivatives to study their biodegradation potential. This research provides insights into the environmental impact and degradation processes of these compounds (Abu-Dalo, O'brien, & Hernandez, 2018).

  • Antitumor Activity : Калдрикян, Григорян, Мелик-Оганджанян, and Арсенян (2011) synthesized 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles and tested them for antitumor activity. This highlights the potential of these compounds in cancer research and treatment (Калдрикян, Григорян, Мелик-Оганджанян, & Арсенян, 2011).

properties

IUPAC Name

methyl 1-cyclopropylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)7-2-5-10-9(6-7)12-13-14(10)8-3-4-8/h2,5-6,8H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFVVSTTZRWKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743102
Record name Methyl 1-cyclopropyl-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopropylbenzotriazole-5-carboxylate

CAS RN

887350-84-7
Record name Methyl 1-cyclopropyl-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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